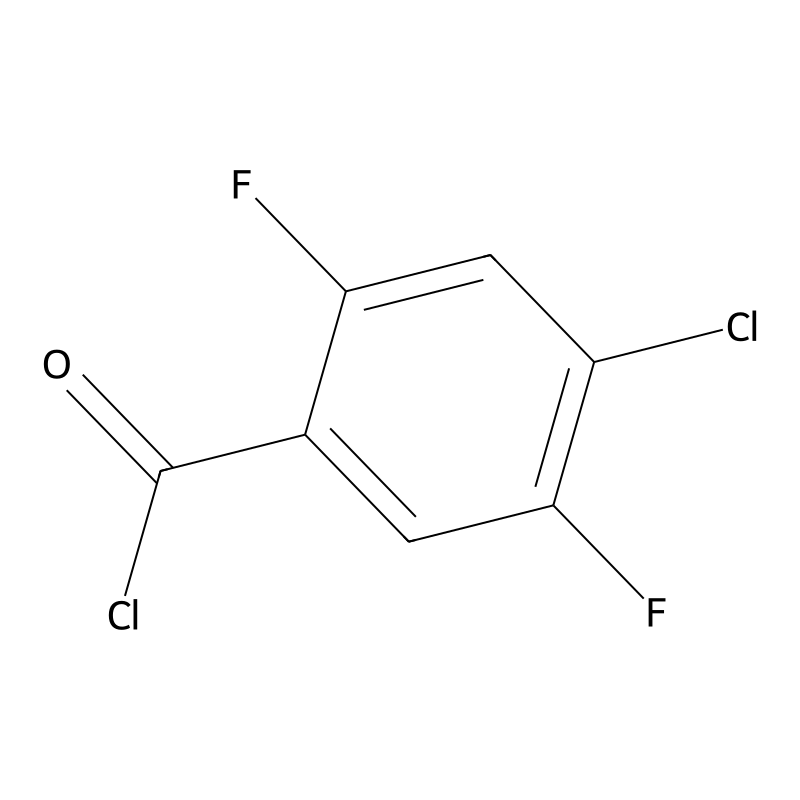

4-Chloro-2,5-difluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2,5-difluorobenzoyl chloride is an organofluorine compound with the molecular formula C₇H₂Cl₂F₂O. It features a benzoyl chloride structure substituted with two fluorine atoms at the 2 and 5 positions and a chlorine atom at the 4 position. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity. It is primarily utilized in organic synthesis and pharmaceutical applications due to its reactivity and ability to introduce fluorine into various chemical frameworks .

4-Chloro-2,5-difluorobenzoyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards:

- Corrosive: Can cause severe skin and eye burns.

- Lachrymator: Can irritate the respiratory system.

- Reactive: Reacts with water to release hydrochloric acid fumes.

Synthesis of Functionalized Molecules:

-Chloro-2,5-difluorobenzoyl chloride serves as a versatile building block in organic synthesis, particularly for the preparation of various functionalized molecules. Its reactive acyl chloride group readily undergoes nucleophilic substitution reactions with diverse nucleophiles, allowing the introduction of various functionalities onto aromatic and aliphatic substrates. Studies have demonstrated its application in the synthesis of:

- Heterocyclic compounds: 4-Chloro-2,5-difluorobenzoyl chloride has been employed in the synthesis of diverse heterocyclic structures, including pyrazoles, oxazoles, thiazoles, and imidazoles. These heterocycles often exhibit interesting biological properties and find applications in medicinal chemistry and materials science [].

- Fine chemicals and pharmaceuticals: Due to the presence of the electron-withdrawing chloro and fluoro substituents, 4-chloro-2,5-difluorobenzoyl chloride can modulate the electronic properties of the resulting molecule. This makes it a valuable intermediate for the synthesis of fine chemicals and potential pharmaceutical candidates with desired properties [].

Material Science Applications:

The unique combination of functionalities in 4-chloro-2,5-difluorobenzoyl chloride has also led to its exploration in material science applications. Studies have investigated its potential use in:

- Liquid crystals: Incorporation of the 4-chloro-2,5-difluorobenzoyl moiety into certain molecular structures can influence their liquid crystal properties, such as mesophase behavior and transition temperatures. This opens avenues for the development of novel liquid crystals with tailored functionalities for various applications, including display technologies and optical devices.

- Polymers: The introduction of 4-chloro-2,5-difluorobenzoyl groups into polymers can modify their properties, potentially impacting their thermal stability, mechanical strength, and electrical conductivity. Research is ongoing to explore its potential in the design of functional polymers for various applications.

- Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of carboxylic acids or amides.

- Friedel-Crafts Acylation: The compound can act as an acylating agent in the presence of Lewis acids, allowing for the introduction of the benzoyl group into aromatic compounds.

- Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2,5-difluorobenzoic acid and hydrochloric acid.

These reactions are essential for synthesizing more complex organic molecules and modifying existing compounds .

The synthesis of 4-chloro-2,5-difluorobenzoyl chloride can be achieved through several methods:

- Direct Halogenation: Starting from 2,5-difluorobenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to yield the desired acyl chloride.

- Friedel-Crafts Acylation: This method involves acylating chlorinated benzene derivatives with acyl chlorides in the presence of a Lewis acid catalyst.

- Fluorination Reactions: Utilizing fluorinating agents such as potassium fluoride in a suitable solvent can introduce fluorine atoms at specific positions on the aromatic ring.

These methods allow for the efficient production of this compound while enabling modifications to tailor its properties for specific applications .

4-Chloro-2,5-difluorobenzoyl chloride finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in synthesizing active pharmaceutical ingredients (APIs) due to its reactivity.

- Organic Synthesis: Serves as a building block for creating more complex fluorinated organic molecules.

- Material Science: Potentially used in developing new materials with unique properties due to its fluorinated structure.

The versatility of this compound makes it valuable in both research and industrial settings .

Interaction studies involving 4-chloro-2,5-difluorobenzoyl chloride typically focus on its reactivity with biological molecules. For instance:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential as a drug candidate.

- Metabolic Stability Assessments: Understanding how this compound is metabolized can inform its suitability for therapeutic use.

These studies are crucial for evaluating the safety and efficacy of compounds before they advance into clinical trials .

Several compounds share structural similarities with 4-chloro-2,5-difluorobenzoyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzoyl Chloride | Contains one chlorine substituent | Less fluorination compared to 4-chloro-2,5-difluorobenzoyl chloride |

| 2,5-Difluorobenzoic Acid | Lacks chlorine substituent | More polar due to carboxylic acid functionality |

| 3-Chloro-2-fluorobenzoic Acid | Contains one chlorine and one fluorine substituent | Different position of halogens affects reactivity |

| 4-Fluorobenzoyl Chloride | Contains one fluorine substituent | Similar reactivity but less diverse halogen profile |

The uniqueness of 4-chloro-2,5-difluorobenzoyl chloride lies in its combination of both chlorine and two fluorine atoms at specific positions on the benzene ring, which can significantly influence its chemical reactivity and biological properties compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant